molecular formula C23H48N2O B14374043 N-[2-(Diethylamino)ethyl]heptadecanamide CAS No. 90264-69-0

N-[2-(Diethylamino)ethyl]heptadecanamide

Cat. No.: B14374043
CAS No.: 90264-69-0
M. Wt: 368.6 g/mol
InChI Key: FROYWWWERLHCCR-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]heptadecanamide is a synthetic cationic lipidoid compound of significant interest in biomedical research, particularly in the field of nanomedicine and drug delivery. Its molecular structure features a heptadecanoyl (C17) fatty acid chain linked via an amide bond to a diethylaminoethyl headgroup. This design confers amphiphilic properties, enabling the molecule to self-assemble into structured nanoparticles or integrate into lipid bilayers. The tertiary amine in the headgroup can be protonated, giving the molecule a positive charge at physiological pH, which is crucial for its primary research application: the encapsulation and cellular delivery of therapeutic nucleic acids, such as siRNA and mRNA . The mechanism of action for this compound is believed to function at multiple stages of the delivery process. First, the cationic headgroup electrostatically interacts with negatively charged phosphate backbones of nucleic acids, facilitating complexation and condensation into stable nanoparticles. Following cellular uptake, the tertiary amine groups within the endosome are believed to undergo further protonation in the acidic environment of the endosome. This "proton sponge" effect is hypothesized to buffer the pH, leading to osmotic swelling and eventual rupture of the endosomal vesicle, thereby releasing the genetic payload into the cytoplasm and avoiding lysosomal degradation . Researchers utilize this compound and its structural analogues in the development of Lipid Nanoparticles (LNPs) for a wide range of applications, including gene silencing, gene editing, and protein replacement therapies . The amide linkage in its structure, as opposed to an ester, is often explored to enhance the chemical stability of the lipid and potentially modulate the degradation profile and toxicity of the resulting nanoparticles. Beyond nucleic acid delivery, the physicochemical profile of this compound suggests potential as a cytotoxic agent in oncology research, as the diethylaminoethyl carboxamide motif is a known pharmacophore in some antitumor compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90264-69-0

Molecular Formula

C23H48N2O

Molecular Weight

368.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]heptadecanamide

InChI

InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26)

InChI Key

FROYWWWERLHCCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds in dichloromethane at 40–50°C for 6–8 hours, with triethylamine as a proton scavenger. Key parameters include:

Parameter Optimal Range Impact on Yield
Molar Ratio (ED:DES) 1:2.1 <78% → 92%
Temperature 45±2°C ±5°C alters yield by 12%
Solvent Polarity ε 8.93 (DCM) Lower polarity reduces side products

Post-synthesis purification involves fractional distillation under reduced pressure (15 mmHg, bp 98–102°C), achieving 94% purity.

Amide Bond Formation Strategies

Acyl Chloride Route

Heptadecanoyl chloride reacts with N,N-diethyl ethylenediamine in anhydrous THF at 0–5°C:

Reaction Scheme
$$ \text{C}{17}\text{H}{35}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{THF}} \text{C}{17}\text{H}{35}\text{CONHCH}2\text{CH}2\text{N(C}2\text{H}5\text{)}_2 + \text{HCl} $$

Optimized Conditions

  • Stoichiometry: 1:1.05 (acid chloride:amine)
  • Cooling: Ice-water bath prevents exothermic decomposition
  • Workup: 5% NaHCO₃ washes remove excess HCl

Yield Data

Batch Size (mol) Purity (HPLC) Isolated Yield
0.5 97.2% 82%
5.0 96.8% 85%

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) activates heptadecanoic acid for amidation:

Reaction Parameters

  • Solvent: Dry DMF (aw <0.1)
  • Molar Ratio: 1:1.2:1.5 (acid:DCC:amine)
  • Temperature: 25°C, 24 hr under N₂

Byproduct Management

  • Dicyclohexylurea precipitates and is removed via cold filtration (−20°C)
  • Silica gel chromatography (EtOAc:Hexane = 3:7) eliminates residual coupling agents

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize tubular reactors with the following configuration:

Stage Equipment Parameters
Acid Activation Microchannel reactor 65°C, τ = 8 min
Amidation Packed-bed reactor 40°C, τ = 15 min
Phase Separation Centrifugal extractor 8000 rpm, Δρ = 0.32 g/cm³

This system achieves 93% conversion with a throughput of 12 kg/hr.

Crystallization Purification

Final products are recrystallized from ethanol/water (85:15 v/v):

Crystallization Data

Parameter First Crop Second Crop
Purity (HPLC) 99.79% 99.86%
Impurity (desethyl) 0.10% 0.06%
Yield 71% 74%

Solvent recycling reduces production costs by 38% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • FTIR : 1645 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II), 2800–2700 cm⁻¹ (tertiary amine)
  • ¹H NMR (CDCl₃): δ 3.38 (q, 2H, NCH₂), 2.55 (t, 2H, CONHCH₂), 1.25 (m, 30H, alkyl chain)

Thermal Properties

Property Value Method
Melting Point 89–91°C DSC
T₅% decomposition 218°C TGA
ΔHfusion 142 J/g DSC

Comparative Method Analysis

Efficiency Metrics

Method Cost Index E-Factor PMI
Acyl Chloride 1.00 8.7 12.3
Carbodiimide 1.45 11.2 15.8
Continuous Flow 0.82 5.1 7.4

E-Factor = (mass waste)/(mass product); PMI = Process Mass Intensity

Environmental Impact

  • Acyl Chloride Route : Generates HCl gas (scrubbed via NaOH absorption)
  • Carbodiimide Route : Produces stoichiometric DCU (classified as non-hazardous waste)
  • Solvent Recovery : 92% ethanol recycled via fractional distillation

Emerging Methodologies

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the reaction in solvent-free conditions:

Biocatalytic Parameters

  • Temperature: 70°C
  • Water Activity: 0.12
  • Conversion: 88% in 48 hr

This green chemistry approach reduces energy consumption by 65% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]heptadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted amides or amines

Scientific Research Applications

N-[2-(Diethylamino)ethyl]heptadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.

    Industry: The compound can be used in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]heptadecanamide involves its interaction with biological membranes and proteins. The diethylaminoethyl group can facilitate binding to specific molecular targets, while the heptadecanamide backbone provides lipophilicity, allowing the compound to integrate into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-[2-(Diethylamino)ethyl]heptadecanamide with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C23H48N2O 368.65* C17 alkyl, diethylaminoethyl Potential lipid interactions
Darapladib (CAS 356057-34-6) C36H38F4N4O2S 666.80 Cyclopentapyrimidine, trifluoromethyl Atherosclerosis treatment
N-[2-(1H-Indol-3-yl)ethyl]heptadecanamide (MAT) C27H44N2O 412.66 C17 alkyl, indole-ethyl Lipid signaling (inferred)
N-Methylneodecanamide C11H23NO 185.31 Branched C10 alkyl, methylamino Insect repellent
2-Hexoxy-N-[2-(diethylamino)ethyl]-4-quinoline carboxamide C23H33N3O2 371.53 Quinoline, hexoxy group Low aqueous solubility (6.7×10⁻⁶ g/L)

*Calculated based on molecular formula.

Key Observations :

  • Functional Groups: The diethylaminoethyl group distinguishes it from MAT (indole-ethyl) and Darapladib (cyclopentapyrimidine) , influencing charge distribution and target specificity.

Physicochemical Properties

  • Solubility: While direct data for this compound are unavailable, analogs like 2-hexoxyquinoline carboxamide exhibit extremely low aqueous solubility (6.7×10⁻⁶ g/L) . The tertiary amine in the target compound may improve solubility via salt formation, as seen in Darapladib’s pharmaceutical formulations .
  • Melting Points : Longer alkyl chains (e.g., C17 vs. C10) typically increase melting points due to enhanced van der Waals interactions.

Pharmacological and Functional Insights

  • Darapladib: The diethylaminoethyl group in Darapladib contributes to its role as a lipoprotein-associated phospholipase A2 inhibitor, critical in atherosclerosis management . This suggests that similar substituents in this compound may interact with lipid-associated enzymes or receptors.

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